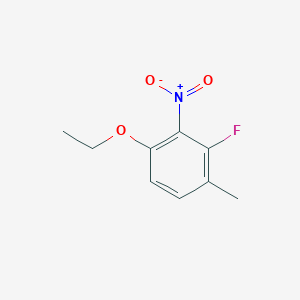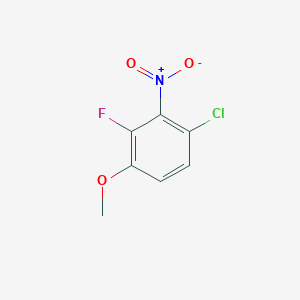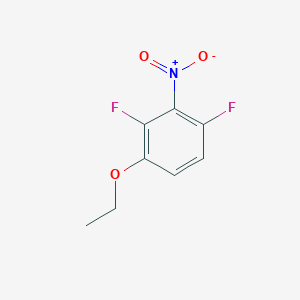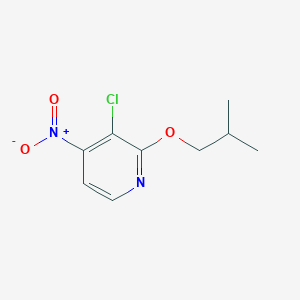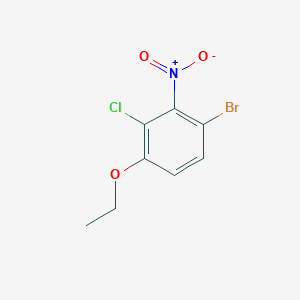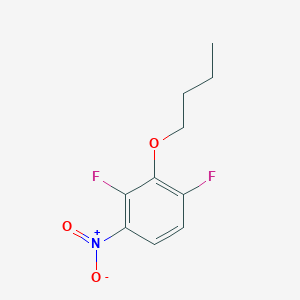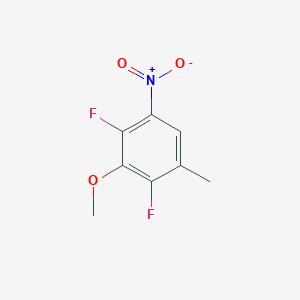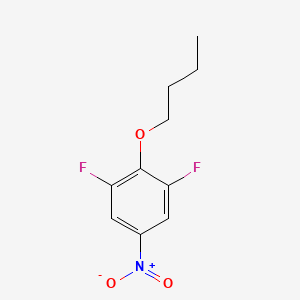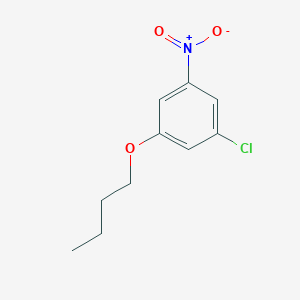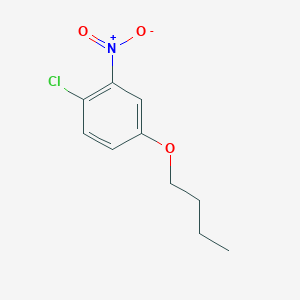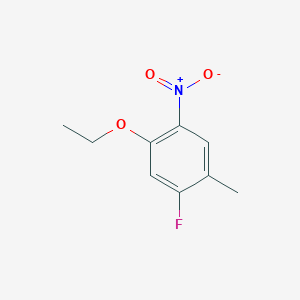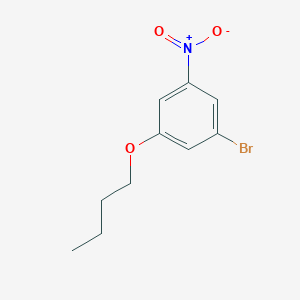
1-Bromo-3-butoxy-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-butoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction typically requires the use of concentrated sulfuric acid and nitric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
1-Bromo-3-butoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Bromine, iron(III) bromide, concentrated sulfuric acid, nitric acid.
Nucleophilic Substitution: Amines, alkoxides, polar aprotic solvents.
Reduction: Tin(II) chloride, hydrogen gas, palladium on carbon.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted nitrobenzenes.
Nucleophilic Substitution: Substituted amines or ethers.
Reduction: Amino derivatives of the original compound.
科学研究应用
1-Bromo-3-butoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Environmental Chemistry: It is studied for its interactions with various environmental pollutants and its potential role in pollution mitigation.
作用机制
The mechanism of action of 1-Bromo-3-butoxy-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. The butoxy group provides steric hindrance and electronic effects that influence the reactivity of the compound .
相似化合物的比较
Similar Compounds
1-Bromo-3-nitrobenzene: Lacks the butoxy group, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-4-nitrobenzene: The nitro group is positioned differently, affecting the compound’s reactivity and electronic properties.
1-Fluoro-3-nitrobenzene: The fluorine atom provides different electronic effects compared to bromine, influencing the compound’s reactivity.
Uniqueness
1-Bromo-3-butoxy-5-nitrobenzene is unique due to the presence of the butoxy group, which provides additional steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and materials science .
属性
IUPAC Name |
1-bromo-3-butoxy-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-2-3-4-15-10-6-8(11)5-9(7-10)12(13)14/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIUSPSMTGBHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
